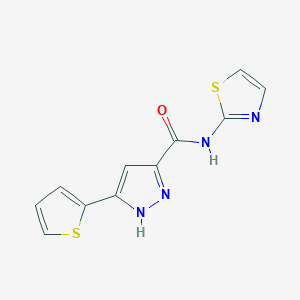

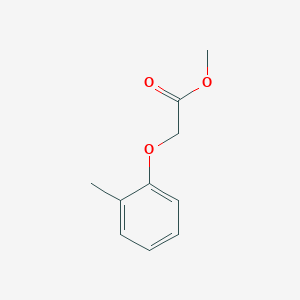

Acétate de méthyle (2-méthylphénoxy)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl (2-methylphenoxy)acetate” is an ester that may be used in chemical synthesis . It is a derivative of phenol, which has high potential as a building block for the synthesis of bioactive natural products and conducting polymers .

Synthesis Analysis

The synthesis of compounds similar to “Methyl (2-methylphenoxy)acetate” has been reported in the literature. For instance, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate anion were synthesized . The compounds differed in terms of the substitution of the phenoxyethylammonium group in the ring and the length of the alkyl chain .Molecular Structure Analysis

The molecular structure of “Methyl (2-methylphenoxy)acetate” can be analyzed using techniques such as Proton Nuclear Magnetic Resonance Spectroscopy (NMR) . The chemical shift, integration, and spin-spin splitting all come together to solve 1H NMR problems .Chemical Reactions Analysis

“Methyl (2-methylphenoxy)acetate” can undergo various chemical reactions. For example, it can participate in nucleophilic aromatic substitutions and electrophilic aromatic substitutions .Physical And Chemical Properties Analysis

“Methyl (2-methylphenoxy)acetate” has a molecular weight of 196.20000, a density of 1.128g/cm3, and a boiling point of 281.6ºC at 760 mmHg .Applications De Recherche Scientifique

Propriétés herbicides

L'acétate de méthyle (2-méthylphénoxy) (MCPA) a été étudié pour son activité herbicide. Des chercheurs ont synthétisé des liquides ioniques herbicides contenant des anions MCPA et des cations phénoxyéthylammonium. Ces composés présentent des propriétés physicochimiques variables en fonction de la substitution du groupe phénoxyéthylammonium dans le cycle (telle que la présence d'un groupe méthyle en position méta ou para et de chlore en position para) et de la longueur de la chaîne alkyle. Sous serre, ces composés ont été testés contre la centaurée bleue (Centaurea cyanus L.), démontrant leur efficacité herbicide .

Synthèse chimique

L'acétate de méthyle (2-méthylphénoxy) est utilisé en synthèse chimique. Sa structure permet diverses réactions, ce qui le rend précieux en chimie organique. Des chercheurs ont exploré son utilité dans la création de nouveaux composés et de matériaux fonctionnels .

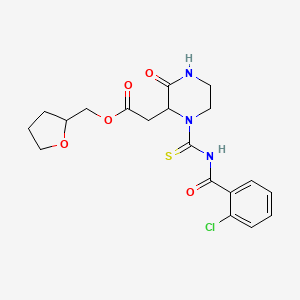

Activité antitumorale

Un analogue chloro-substitué de l'acétate de méthyle (2-méthylphénoxy), connu sous le nom de chlorocréatine, a présenté une activité antitumorale prononcée. Cette découverte suggère des applications potentielles dans la recherche et la thérapie du cancer .

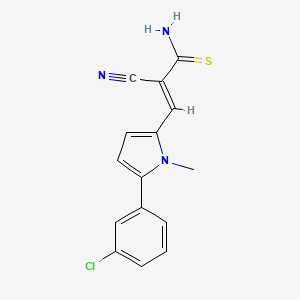

Criblage antioxydant

Certains dérivés de l'acétate de méthyle (2-méthylphénoxy) ont montré une activité antioxydante prometteuse. Des composés tels que le (E)-2-cyano-2-(5-méthyl-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidène) acétamide et le (E)-2-(5-chloro-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidène)-2-cyanoacétamide ont démontré une activité significative par rapport aux médicaments de référence .

Solvant pour les biopolymères

Les liquides ioniques, y compris les dérivés de l'acétate de méthyle (2-méthylphénoxy), ont été explorés comme solvants pour les biopolymères. Ils jouent un rôle dans la dissolution de la cellulose, l'extraction de la lignine de la biomasse et sa transformation en composés aromatiques. Ces applications sont pertinentes en chimie verte et dans le développement de matériaux durables .

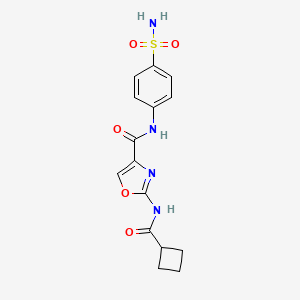

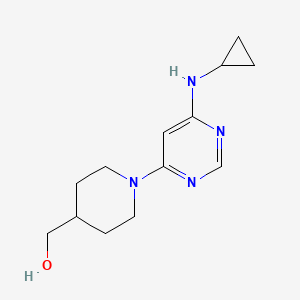

Applications pharmaceutiques

Bien que non largement étudiée, la conversion de certains composés bioactifs en liquides ioniques, y compris les dérivés de l'acétate de méthyle (2-méthylphénoxy), relève de la troisième génération de liquides ioniques. Cette catégorie comprend les produits pharmaceutiques, les produits phytosanitaires et les antibiotiques, où l'amélioration de la biodisponibilité est un objectif clé .

En résumé, l'acétate de méthyle (2-méthylphénoxy) présente des applications diverses dans la recherche herbicide, la synthèse chimique, les études antitumorales, le criblage antioxydant, les solvants de biopolymères et le développement pharmaceutique potentiel. Ses propriétés uniques en font un composé intrigant pour une enquête plus approfondie et une utilisation dans divers domaines scientifiques .

Safety and Hazards

“Methyl (2-methylphenoxy)acetate” is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Orientations Futures

Phenol derivatives like “Methyl (2-methylphenoxy)acetate” have high potential for synthesizing bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants . Future research could focus on developing innovative synthetic methods for the preparation of complex m-aryloxy phenols with functional groups .

Mécanisme D'action

Target of Action

Methyl (2-methylphenoxy)acetate, also known as MCPA, is a type of synthetic auxin . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle .

Mode of Action

MCPA, like other synthetic auxins, mimics the action of natural auxins . It induces rapid, uncontrolled growth in plants, a phenomenon often referred to as "growing to death" . This uncontrolled growth disrupts the normal growth and development of the plant, leading to its eventual death .

Biochemical Pathways

It is known that mcpa interferes with the normal functioning of the auxin pathway . The disruption of this pathway can lead to a cascade of downstream effects, including altered gene expression, disruption of cell division and elongation, and ultimately, uncontrolled growth .

Pharmacokinetics

It is known that mcpa can be absorbed by plants and distributed throughout the plant tissues . The metabolism and excretion of MCPA in plants are areas of ongoing research.

Result of Action

The primary result of MCPA action is the induction of rapid, uncontrolled growth in plants . This can lead to a variety of morphological changes, including curling and twisting of leaves, stem elongation, and eventually, plant death . On a cellular level, MCPA can disrupt normal cell division and elongation processes, leading to abnormal cell growth .

Action Environment

The action of MCPA can be influenced by various environmental factors. For example, the efficacy of MCPA can be affected by the temperature and water availability in the environment . Additionally, the presence of other chemicals in the environment, such as other herbicides or pesticides, can also influence the action and stability of MCPA . .

Propriétés

IUPAC Name |

methyl 2-(2-methylphenoxy)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-8-5-3-4-6-9(8)13-7-10(11)12-2/h3-6H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMAUDUHRMMRHBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20875999 |

Source

|

| Record name | O-ME PHENOXYACETIC ACID,ME ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2989-17-5 |

Source

|

| Record name | O-ME PHENOXYACETIC ACID,ME ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(4-Fluoro-benzyl)-1H-benzoimidazol-2-yl]-furazan-3-ylamine](/img/structure/B2391604.png)

![2,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2391605.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[8-oxo-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2391608.png)

![N-(4-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)phenyl)acetamide oxalate](/img/structure/B2391609.png)

![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{1,4-dioxa-7-azaspiro[4.4]nonan-7-yl}propan-1-one](/img/structure/B2391616.png)

![4-[[(Z)-2-cyano-3-(2,5-dichloro-3-phenylimidazol-4-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2391619.png)

![(E)-4-(2,4-dichlorophenoxy)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2391620.png)